1-Oxomicrostegiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

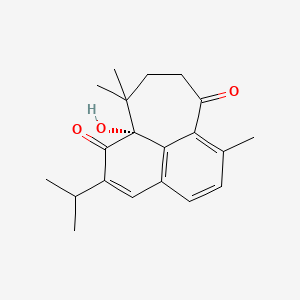

Molecular Formula |

C20H24O3 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(1R)-1-hydroxy-8,13,13-trimethyl-3-propan-2-yltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraene-2,10-dione |

InChI |

InChI=1S/C20H24O3/c1-11(2)14-10-13-7-6-12(3)16-15(21)8-9-19(4,5)20(23,17(13)16)18(14)22/h6-7,10-11,23H,8-9H2,1-5H3/t20-/m1/s1 |

InChI Key |

MUJJQHLMQIRQHY-HXUWFJFHSA-N |

Isomeric SMILES |

CC1=C2C(=O)CCC([C@]3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C |

Canonical SMILES |

CC1=C2C(=O)CCC(C3(C2=C(C=C1)C=C(C3=O)C(C)C)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 1-Oxomicrostegiol: A Technical Guide to its Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the structure elucidation and characterization of 1-Oxomicrostegiol, a diterpenoid isolated from the roots of Salvia viridis L. cvar. Blue Jeans. This document summarizes the key spectroscopic data and outlines the experimental protocols utilized in its identification and characterization, serving as a comprehensive resource for researchers in natural product chemistry and drug discovery.

Spectroscopic Data

The structural architecture of this compound was meticulously pieced together using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The quantitative data from these analyses are summarized below for clear reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δ_H (ppm) | Multiplicity | J (Hz) |

| 2 | 2.65, 2.55 | m | |

| 3 | 1.70 | m | |

| 4 | - | - | - |

| 5 | 1.55 | m | |

| 6 | 1.80, 1.60 | m | |

| 7 | 4.85 | dd | 12.0, 5.0 |

| 8 | - | - | - |

| 9 | - | - | - |

| 10 | - | - | - |

| 11 | - | - | - |

| 12 | 3.20 | sept | 7.0 |

| 13 | - | - | - |

| 14 | 7.98 | s | |

| 15 | 1.25 | d | 7.0 |

| 16 | 1.24 | d | 7.0 |

| 17 | 1.05 | s | |

| 18 | 0.95 | s | |

| 19 | 0.92 | s | |

| 20 | - | - | - |

| 7-OH | 2.50 | d | 5.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δ_C (ppm) |

| 1 | 200.1 |

| 2 | 35.5 |

| 3 | 41.5 |

| 4 | 33.4 |

| 5 | 50.1 |

| 6 | 19.1 |

| 7 | 68.2 |

| 8 | 138.1 |

| 9 | 125.0 |

| 10 | 38.2 |

| 11 | 185.2 |

| 12 | 150.5 |

| 13 | 130.2 |

| 14 | 145.8 |

| 15 | 26.8 |

| 16 | 21.4 |

| 17 | 21.2 |

| 18 | 33.1 |

| 19 | 21.6 |

| 20 | 19.5 |

Table 3: Mass Spectrometry and Other Spectroscopic Data for this compound

| Technique | Data |

| HRESIMS | m/z 329.1748 [M+H]⁺ (calcd for C₂₀H₂₅O₄, 329.1753) |

| UV-Vis (MeOH) | λ_max (log ε) 254 (4.1), 295 (3.8) nm |

| IR (KBr) | ν_max 3448, 2960, 1715, 1650, 1600 cm⁻¹ |

Experimental Protocols

The isolation and characterization of this compound involved a series of meticulous experimental procedures, as detailed below.

Isolation and Purification

The diterpenoid was isolated from the dried, powdered roots of Salvia viridis L. cvar. Blue Jeans. The experimental workflow for extraction and isolation is depicted below.

Caption: Workflow for the isolation of this compound.

The powdered root material was exhaustively extracted with dichloromethane (DCM). The resulting crude extract was then subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions showing the presence of diterpenoids by thin-layer chromatography (TLC) analysis were combined and further purified using preparative TLC to yield pure this compound.

Structure Elucidation

The determination of the chemical structure of this compound was achieved through a logical progression of spectroscopic analyses.

Caption: Logical workflow for the structure elucidation of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established the molecular formula as C₂₀H₂₄O₄. Comprehensive analysis of the ¹H and ¹³C NMR spectra provided initial insights into the carbon skeleton and the types of protons and carbons present. The precise connectivity of the atoms was determined through two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC). Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy were used to confirm the presence of key functional groups, such as hydroxyl, carbonyl, and conjugated systems, thus corroborating the final elucidated structure.

Conclusion

This technical guide provides a consolidated overview of the structural elucidation and characterization of this compound. The detailed spectroscopic data and experimental protocols presented herein are intended to facilitate further research and development involving this novel diterpenoid. The comprehensive data tables and workflow diagrams offer a clear and concise reference for scientists engaged in natural product chemistry, medicinal chemistry, and drug discovery.

An In-depth Technical Guide to the Physicochemical Properties of 1-Oxomicrostegiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxomicrostegiol, a diterpenoid isolated from the roots of Salvia viridis, presents a molecule of interest for further investigation due to the established biological activities of related compounds. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information with in silico predictions and generalized experimental protocols. The aim is to furnish researchers and drug development professionals with a foundational understanding of this compound's characteristics, facilitating future research and development endeavors. This guide includes structured data tables for key properties, detailed hypothetical experimental protocols for their determination, and logical workflow diagrams to guide potential biological activity screening.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is scarce, a combination of reported data and computational predictions provides a preliminary characterization.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₃ | Calculated |

| Molecular Weight | 312.40 g/mol | Reported[1] |

| CAS Number | 1631054-68-6 | Reported[1] |

| Melting Point | Not available | Predicted to be in the range of other diterpenoids |

| Boiling Point | Not available | Predicted to be high due to molecular weight and polarity |

| Solubility | Poorly soluble in water | Predicted based on diterpenoid structure |

| pKa | Not available | Predicted to be non-ionizable in physiological pH range |

| logP (Octanol-Water Partition Coefficient) | High | Predicted, indicating lipophilicity |

| Polar Surface Area (PSA) | Moderate | Predicted, influencing membrane permeability |

Experimental Protocols

The following sections detail standardized, yet hypothetical, experimental protocols for the determination of the key physicochemical properties of this compound. These methods are based on established practices for the characterization of organic compounds and natural products.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The determination is repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the approximate melting point is approached.

-

The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting point range.

-

Determination of Aqueous Solubility

Aqueous solubility is a crucial determinant of a drug's bioavailability.

Methodology:

-

Method: The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

-

Procedure:

-

An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is performed in triplicate to ensure reproducibility.

-

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and its ability to cross biological membranes.

Methodology:

-

Method: The shake-flask method is the traditional approach for logP determination.

-

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

-

The mixture is placed in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two phases.

-

The funnel is allowed to stand until the two phases have completely separated.

-

The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

-

Biological Activity and Signaling Pathways: A Proposed Investigative Workflow

While the specific biological activities of this compound have not been extensively reported, other diterpenoids isolated from Salvia species have demonstrated cytotoxic and pro-apoptotic effects on cancer cell lines.[2][3][4] This suggests that a productive line of inquiry for this compound would be to investigate its potential as an anticancer agent. Below is a proposed workflow for such an investigation.

Caption: Proposed workflow for investigating the anticancer activity of this compound.

Hypothetical Signaling Pathway Involvement

Based on the known activities of similar diterpenoids, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often regulated by the Bcl-2 family of proteins and culminates in the activation of caspase-9 and the executioner caspase-3.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound is a diterpenoid with potential for further pharmacological investigation. This guide has compiled the available and predicted physicochemical data to provide a foundational understanding of the molecule. The outlined experimental protocols offer a roadmap for the empirical determination of its key properties. Furthermore, the proposed workflow for biological activity screening provides a logical framework for future research into its potential therapeutic applications, particularly in the context of cancer. As more experimental data becomes available, a more complete and accurate profile of this compound will emerge, paving the way for its potential development as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytotoxic and DNA-damaging effects of diterpenoid quinones from the roots of Salvia officinalis L. on colonic and hepatic human cells cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots. Studies on the leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diterpenoids from Roots of Salvia lachnocalyx; In-silico and In-vitro Toxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

From Plant to Potential Therapeutic: 1-Oxomicrostegiol as a Precursor to Viroxocin

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the chemical relationship and potential therapeutic implications of two abietane diterpenoids isolated from the roots of Salvia viridis L. cvar. Blue Jeans: 1-Oxomicrostegiol and its direct precursor, viroxocin. This document provides a comprehensive overview of their chemical structures, spectroscopic characterization, and the experimental procedures for their isolation. Additionally, it delves into the known biological activities of related abietane diterpenoids and the signaling pathways they influence, offering a framework for future research into the therapeutic potential of viroxocin.

Chemical Structures and Properties

This compound and viroxocin are intricate diterpenoid compounds characterized by a complex polycyclic framework. Their chemical structures have been elucidated through extensive spectroscopic analysis.

Table 1: Physicochemical Properties of this compound and Viroxocin

| Property | This compound (Compound 1) | Viroxocin (Compound 2) |

| Molecular Formula | C₂₀H₂₄O₄ | C₂₀H₂₆O₄ |

| Molecular Weight | 344.4 g/mol | 346.4 g/mol |

| Class | Abietane Diterpenoid | Abietane Diterpenoid |

| Source | Salvia viridis L. cvar. Blue Jeans (roots) | Salvia viridis L. cvar. Blue Jeans (roots) |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound and viroxocin relies on detailed analysis of their spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 183.2 | - |

| 2 | 126.8 | 5.98 (d, 10.0) |

| 3 | 152.8 | 7.01 (d, 10.0) |

| 4 | 38.3 | - |

| 5 | 49.9 | 1.85 (m) |

| 6 | 21.8 | 2.65 (m), 1.60 (m) |

| 7 | 32.5 | 2.30 (m), 1.95 (m) |

| 8 | 135.2 | - |

| 9 | 145.8 | - |

| 10 | 41.5 | - |

| 11 | 179.5 | - |

| 12 | 118.1 | 6.25 (s) |

| 13 | 148.5 | - |

| 14 | 142.1 | - |

| 15 | 26.4 | 3.25 (sept, 7.0) |

| 16 | 23.5 | 1.25 (d, 7.0) |

| 17 | 23.4 | 1.24 (d, 7.0) |

| 18 | 28.1 | 1.15 (s) |

| 19 | 21.5 | 1.10 (s) |

| 20 | 18.2 | 1.05 (s) |

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Viroxocin (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 78.5 | 4.50 (br s) |

| 2 | 28.1 | 1.90 (m), 1.70 (m) |

| 3 | 35.2 | 2.10 (m), 1.50 (m) |

| 4 | 37.5 | - |

| 5 | 48.2 | 1.80 (m) |

| 6 | 21.7 | 2.60 (m), 1.55 (m) |

| 7 | 32.4 | 2.25 (m), 1.90 (m) |

| 8 | 134.8 | - |

| 9 | 145.5 | - |

| 10 | 40.8 | - |

| 11 | 179.8 | - |

| 12 | 118.3 | 6.20 (s) |

| 13 | 148.2 | - |

| 14 | 141.8 | - |

| 15 | 26.5 | 3.20 (sept, 7.0) |

| 16 | 23.6 | 1.22 (d, 7.0) |

| 17 | 23.5 | 1.21 (d, 7.0) |

| 18 | 28.3 | 1.12 (s) |

| 19 | 21.6 | 1.08 (s) |

| 20 | 18.1 | 1.02 (s) |

High-Resolution Mass Spectrometry (HR-ESI-MS) Data:

-

This compound: The molecular formula was established as C₂₀H₂₄O₄ based on the HR-ESI-MS ion peak.

-

Viroxocin: The molecular formula was established as C₂₀H₂₆O₄ based on the HR-ESI-MS ion peak.

Experimental Protocols

Isolation of this compound and Viroxocin from Salvia viridis

The following is a generalized protocol based on the methodologies for isolating terpenoids from plant material.

1. Plant Material and Extraction:

- Air-dried and powdered roots of Salvia viridis L. cvar. Blue Jeans are subjected to extraction with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature.

- The solvent is evaporated under reduced pressure to yield a crude extract.

2. Fractionation of the Crude Extract:

- The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and water.

- The fractions are concentrated under vacuum.

3. Chromatographic Purification:

- The ethyl acetate fraction, typically containing the diterpenoids, is subjected to column chromatography over silica gel.

- A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the compounds.

- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Fractions containing compounds of interest are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound and viroxocin.

plant [label="Powdered Roots of Salvia viridis"];

extraction [label="Solvent Extraction\n(e.g., Methanol)"];

crude_extract [label="Crude Extract"];

partitioning [label="Solvent-Solvent Partitioning"];

fractions [label="n-Hexane, Ethyl Acetate, Water Fractions"];

column_chromatography [label="Silica Gel Column Chromatography\n(Gradient Elution)"];

collected_fractions [label="Collected Fractions (TLC Monitored)"];

hplc [label="Preparative TLC / HPLC"];

compound1 [label="Pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

compound2 [label="Pure Viroxocin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

plant -> extraction;

extraction -> crude_extract;

crude_extract -> partitioning;

partitioning -> fractions;

fractions -> column_chromatography [label="Ethyl Acetate Fraction"];

column_chromatography -> collected_fractions;

collected_fractions -> hplc;

hplc -> compound1;

hplc -> compound2;

}

The Conversion of this compound to Viroxocin: A Proposed Synthetic Pathway

While the direct synthetic conversion of this compound to viroxocin is not explicitly detailed in the primary literature describing their isolation, the structural relationship suggests a straightforward reduction of the α,β-unsaturated ketone functionality at C-1 in this compound.

An In-depth Technical Guide to 1-Oxomicrostegiol: Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxomicrostegiol is a naturally occurring abietane diterpenoid that has been identified as a direct precursor to the rearranged abietane, viroxocin. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources, distribution, and isolation of this compound. Detailed experimental protocols for its extraction and purification are presented, along with a summary of its known biological context and a proposed biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in this class of compounds.

Natural Sources and Distribution

This compound has been isolated from the roots of at least two species within the Salvia genus (Lamiaceae family).

-

Salvia viridis L. cvar. Blue Jeans: The initial isolation and characterization of this compound were from the roots of this specific cultivar of annual clary sage.[1][2]

-

Salvia palaestina Bentham: Subsequent studies have also identified this compound in the roots of Palestine sage.[3]

To date, the documented distribution of this compound is confined to the root systems of these Salvia species. Further research is required to determine its presence in other plant tissues or other species within the Lamiaceae family.

Quantitative Data

Currently, there is a lack of published quantitative data on the yield of this compound from its natural sources. The primary study focused on the isolation and structure elucidation of a number of diterpenoids, and did not report the specific yield of this compound.[1][2]

Experimental Protocols

The following protocols are based on the methodologies described in the doctoral thesis of Supattra Rungsimakan, which details the original isolation of this compound.[2]

Plant Material and Extraction

-

Plant Material: The roots of Salvia viridis L. cvar. Blue Jeans were collected, air-dried, and ground to a fine powder.

-

Extraction: The powdered root material was subjected to exhaustive extraction with a suitable organic solvent such as methanol or a mixture of dichloromethane and methanol at room temperature. The resulting crude extract was then concentrated under reduced pressure.

Isolation and Purification

A multi-step chromatographic process is employed to isolate this compound from the crude extract.

-

Initial Fractionation: The crude extract is typically subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol).

-

Further Chromatographic Separations: Fractions containing compounds with similar polarity to this compound are further purified using repeated column chromatography on silica gel and Sephadex LH-20.

-

Final Purification: The final purification is often achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the chromophores present in the molecule.

Biosynthesis

This compound is an abietane diterpenoid, and its biosynthesis is believed to follow the general pathway for this class of compounds in Salvia species. A bioinspired synthesis has been proposed which suggests a plausible biosynthetic route.[4] The key steps are outlined below:

-

Formation of the Abietane Skeleton: The biosynthesis begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the characteristic tricyclic abietane skeleton. This process is catalyzed by diterpene synthases.

-

Oxidation and Rearrangement: The abietane core then undergoes a series of oxidative modifications and rearrangements. It has been proposed that a key intermediate, 15-deoxyfuerstione, undergoes a Wagner-Meerwein type methyl migration.[4]

-

Formation of this compound: Further enzymatic transformations, likely involving hydroxylations and oxidations, lead to the formation of this compound.

-

Conversion to Viroxocin: this compound serves as a direct precursor to viroxocin, a rearranged abietane diterpenoid also found in Salvia viridis.[1][2] The exact enzymatic mechanism of this conversion is yet to be fully elucidated.

Proposed Biosynthetic Pathway of this compound and Viroxocin

Caption: Proposed biosynthetic pathway of this compound and its conversion to Viroxocin.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature regarding the specific biological activities of this compound. While the crude extracts of Salvia viridis roots have shown some biological activities, and other compounds isolated from the same plant have demonstrated antibacterial properties, this compound itself has not been extensively screened.[1][2]

A study on a synthetic derivative of microstegiol has reported antibacterial activity against some Staphylococcus and Enterococcus species. This suggests that the microstegiol scaffold may be a promising starting point for the development of new antibacterial agents. However, no specific signaling pathways have been identified for this compound or its close analogs. Further research is warranted to explore the pharmacological potential of this natural product.

Conclusion

This compound is a fascinating diterpenoid with a defined role as a biosynthetic precursor to the more complex viroxocin. Its natural occurrence in the roots of Salvia species makes it an interesting target for phytochemical and biosynthetic studies. While detailed quantitative and biological activity data are still scarce, the established isolation protocols and the proposed biosynthetic pathway provide a solid foundation for future research. The potential for the microstegiol skeleton to serve as a scaffold for new therapeutic agents highlights the importance of further investigation into this and related natural products.

References

A Technical Guide to Abietane Diterpenoids: Focus on 1-Oxomicrostegiol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the abietane diterpenoid, 1-Oxomicrostegiol. It details its isolation from natural sources, structural elucidation, and an overview of the biological activities of related compounds. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Abietane Diterpenoids

Abietane diterpenoids are a large and structurally diverse class of natural products characterized by a tricyclic carbon skeleton derived from abietic acid.[1][2][3] These compounds are widely distributed in the plant kingdom, particularly in the families Lamiaceae and Cupressaceae.[1][4] Abietane diterpenoids have garnered significant attention from the scientific community due to their wide range of promising biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][5][6] Their complex structures and potent bioactivities make them attractive scaffolds for the development of new therapeutic agents.

This compound: An Abietane Diterpenoid of Interest

This compound is an abietane diterpenoid that has been isolated from the roots of Salvia viridis L. cvar. Blue Jeans.[7] It is recognized as a direct precursor to viroxocin, another diterpenoid found in the same plant species.[7] The chemical structure of this compound is characterized by the core abietane skeleton with specific oxygen-containing functional groups.

Isolation and Purification of this compound

The following protocol for the isolation and purification of this compound is based on the methodology reported by Rungsimakan et al. (2014).[7]

Experimental Protocol: Isolation of this compound

-

Plant Material and Extraction:

-

Air-dried and powdered roots of Salvia viridis L. cvar. Blue Jeans (1.5 kg) were macerated with dichloromethane (CH2Cl2) (3 x 10 L, 3 days each) at room temperature.

-

The extracts were combined and concentrated under reduced pressure to yield a crude extract (30 g).

-

-

Initial Chromatographic Separation:

-

The crude extract was subjected to vacuum liquid chromatography (VLC) on a silica gel column.

-

Elution was performed with a solvent gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate (EtOAc), and finally methanol (MeOH).

-

This initial separation yielded several fractions based on the polarity of the eluted compounds.

-

-

Fractionation and Purification:

-

Fractions containing compounds of interest were further purified using a combination of column chromatography (CC) over silica gel and Sephadex LH-20.

-

For the purification of this compound, specific fractions from the initial VLC were pooled and subjected to repeated column chromatography.

-

The elution for these subsequent chromatographic steps typically involved isocratic or gradient systems of n-hexane and EtOAc.

-

-

Final Purification:

-

The final purification of this compound was achieved through preparative thin-layer chromatography (pTLC) or recrystallization to yield the pure compound.

-

dot

Caption: Workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of modern spectroscopic techniques.

Experimental Protocol: Structure Elucidation of this compound

-

Mass Spectrometry:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR and ¹³C NMR spectra were recorded to identify the types and number of protons and carbons in the molecule.

-

2D NMR: A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish the connectivity between protons and carbons, and thus deduce the complete chemical structure of this compound.

-

dot

Caption: Spectroscopic methods for structure elucidation.

Biological Activities of Related Abietane Diterpenoids

While specific biological activity data for this compound is not extensively available in the public domain, numerous studies have demonstrated the significant therapeutic potential of other abietane diterpenoids isolated from Salvia species and other plants. The following table summarizes the anticancer and anti-inflammatory activities of some representative abietane diterpenoids.

Table 1: Biological Activities of Selected Abietane Diterpenoids

| Compound | Biological Activity | Cell Line/Model | IC50 / Activity | Reference |

| Carnosol | Anticancer | PC-3 (Prostate) | IC50: 15.2 µM | [8] |

| HT-29 (Colon) | IC50: 25.7 µM | [8] | ||

| Carnosic Acid | Anticancer | PC-3 (Prostate) | IC50: 12.8 µM | [8] |

| HT-29 (Colon) | IC50: 21.4 µM | [8] | ||

| Ferruginol | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Reduced NO production | [3] |

| Royleanone | Anticancer | A549 (Lung) | IC50: 5.6 µM | [5] |

| HCT-116 (Colon) | IC50: 8.2 µM | [5] |

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the anticancer and anti-inflammatory activities of abietane diterpenoids, based on commonly employed methodologies in the field.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Assay

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: NO Production Assay

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound for a short period before being stimulated with LPS to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at approximately 540 nm.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without compound treatment.

Signaling Pathways and Future Directions

Currently, there is a lack of specific information regarding the signaling pathways modulated by this compound. However, other abietane diterpenoids have been shown to exert their biological effects through various molecular mechanisms. For instance, some abietanes can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases. Others exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Future research on this compound should focus on:

-

Comprehensive screening for a wider range of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.

-

Elucidation of the specific molecular targets and signaling pathways through which it exerts its effects.

-

Structure-activity relationship (SAR) studies to identify key functional groups responsible for its bioactivity and to guide the synthesis of more potent analogs.

dot

Caption: Future research directions for this compound.

Conclusion

This compound is a structurally interesting abietane diterpenoid with potential for further investigation. While detailed biological data on this specific compound is limited, the broader class of abietane diterpenoids demonstrates significant promise in various therapeutic areas. The detailed protocols for isolation, characterization, and bioactivity screening provided in this guide offer a solid foundation for researchers to explore the full potential of this compound and other related natural products in the quest for novel drug candidates.

References

- 1. Terpenoids, flavonoids and caffeic acid derivatives from Salvia viridis L. cvar. Blue Jeans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

The Intricate World of Rearranged Abietane Diterpenoids: A Technical Guide to Their Discovery, History, and Therapeutic Potential

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and burgeoning therapeutic potential of rearranged abietane diterpenoids. Geared towards researchers, scientists, and drug development professionals, this document delves into the complex chemistry, biological activities, and underlying mechanisms of action of this fascinating class of natural products.

Introduction: A Shift in the Abietane Landscape

Abietane diterpenoids, a diverse group of naturally occurring compounds, have long been a subject of scientific inquiry due to their wide range of biological activities.[1] For decades, research primarily focused on the "typical" tricyclic abietane skeleton. However, over the past few decades, a growing number of "rearranged" abietane diterpenoids have been discovered, characterized by unique skeletal frameworks that deviate from the classical abietane structure.[2] These compounds, while less explored, are emerging as a promising source of novel therapeutic agents, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties.[2][3] This guide will illuminate the journey of their discovery, from isolation to the elucidation of their intricate biological functions.

Discovery and History: Unearthing Nature's Hidden Gems

The discovery of rearranged abietane diterpenoids is a testament to the continuous exploration of the natural world's chemical diversity. These compounds are predominantly isolated from plant species belonging to the Lamiaceae (mint) and Cupressaceae (cypress) families, with notable examples found in the genera Salvia and Teucrium.[4][5][6] The initial identification of these molecules was often challenging due to their complex structures and low abundance. Early research relied on classical methods of isolation and structural elucidation, but the advent of advanced spectroscopic techniques, particularly two-dimensional nuclear magnetic resonance (2D NMR) and high-resolution mass spectrometry (HRMS), has revolutionized the field, enabling the definitive characterization of these intricate molecular architectures.[2][5]

Some notable examples of rearranged abietane diterpenoids include:

-

Microstegiol, Saprorthoquinone, and Viridoquinone: These compounds represent some of the earlier discovered rearranged abietanes and have been the subject of synthetic efforts to understand their biosynthesis and biological activities.[2]

-

Pygmaeocins and Prattinin A: More recently discovered rearranged abietanes that have demonstrated significant biological potential, particularly in the realm of antimicrobial and anticancer research.[3]

-

Prionoids: A series of 4,5-seco-rearranged abietane diterpenoids isolated from Salvia prionitis, some of which have shown potent cytotoxic activity against cancer cell lines.[4]

The timeline of discovery has seen a gradual but steady increase in the number of identified rearranged abietane diterpenoids, each with its unique structural modifications and potential therapeutic applications.

Quantitative Biological Activity

The therapeutic potential of rearranged abietane diterpenoids is underscored by their potent biological activities across various disease models. The following tables summarize the quantitative data for some of the most well-studied compounds in this class.

| Compound | Biological Activity | Cell Line/Organism | IC50 / MIC (µg/mL) | Reference |

| Pygmaeocin B | Anticancer | HT29 (Colon Adenocarcinoma) | 6.69 ± 1.2 | [2] |

| Anticancer | Hep G2 (Hepatocellular Carcinoma) | 8.98 | [2] | |

| Orthoquinone (Pygmaeocin B precursor) | Anticancer | HT29 (Colon Adenocarcinoma) | 2.7 ± 0.8 | [2] |

| Anticancer | Hep G2 (Hepatocellular Carcinoma) | 5.58 | [2] | |

| Anticancer | B16-F10 (Murine Melanoma) | 2.67 | [2] | |

| Prattinin A Derivative (Compound 27) | Antibacterial | E. coli | 11.7 | [3] |

| Antibacterial | P. aeruginosa | 11.7 | [3] | |

| Antibacterial | S. aureus | 23.4 | [3] | |

| 6-Hydroxysalvinolone | Antibacterial | S. aureus | 2.5 (MIC) | [3] |

| Antibacterial | Methicillin-resistant S. aureus | 0.96 - 1.56 | [3] | |

| Prionoid D | Anticancer | P-388 (Murine Leukemia) | 0.41 µM | [4] |

| Prionoid E | Anticancer | A-549 (Human Lung Carcinoma) | 0.72 µM | [4] |

| 18-hydroxyferruginol | Antiviral (Influenza H1N1) | MDCK cells | 13.6 µM | [3][7] |

| Antiviral (Influenza H9N2) | MDCK cells | 12.8 µM | [3][7] | |

| 18-oxoferruginol | Antiviral (Influenza H1N1) | MDCK cells | 18.3 µM | [3][7] |

| Antiviral (Influenza H9N2) | MDCK cells | 10.8 µM | [3][7] | |

| Antiviral (Influenza H3N2) | MDCK cells | 29.2 µM | [3][7] |

Table 1: Anticancer, Antibacterial, and Antiviral Activities of Selected Rearranged Abietane Diterpenoids.

| Compound | Anti-inflammatory Activity | Assay | IC50 (ng/mL) | Reference |

| Pygmaeocin B | Inhibition of Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | 33.0 ± 0.8 | [2] |

Table 2: Anti-inflammatory Activity of Pygmaeocin B.

Experimental Protocols

To facilitate further research in this field, this section provides detailed methodologies for key experiments cited in the study of rearranged abietane diterpenoids.

Isolation and Purification of Rearranged Abietane Diterpenoids from Salvia Species

This protocol outlines a general procedure for the extraction and isolation of rearranged abietane diterpenoids from the roots of Salvia species.

Materials:

-

Dried and powdered roots of the Salvia species.

-

Solvents: n-hexane, petroleum ether, ethyl acetate (EtOAc), methanol (MeOH), chloroform (CHCl3), acetone.

-

Silica gel (70-230 mesh and 230-400 mesh) for column chromatography.

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254).

-

Rotary evaporator.

-

Chromatography columns.

Procedure:

-

Extraction:

-

Macerate the powdered root material with n-hexane or petroleum ether at room temperature for 48-72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation (Column Chromatography):

-

Subject the crude extract to column chromatography on silica gel (70-230 mesh).

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc gradients of 95:5, 90:10, 80:20, etc.).

-

Collect fractions and monitor them by TLC. Combine fractions with similar TLC profiles.

-

-

Purification (Flash Column Chromatography):

-

Subject the combined fractions containing the compounds of interest to further purification using flash column chromatography on silica gel (230-400 mesh) with a suitable solvent system determined by TLC analysis.

-

-

Final Purification (Preparative TLC or Crystallization):

-

For final purification, preparative TLC or crystallization from a suitable solvent can be employed to obtain the pure rearranged abietane diterpenoids.

-

Structure Elucidation by 2D NMR Spectroscopy

The unambiguous structural determination of rearranged abietane diterpenoids relies heavily on 2D NMR techniques.

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance at 500 MHz or higher).

-

NMR tubes.

-

Deuterated solvents (e.g., CDCl3, CD3OD).

Procedure:

-

Sample Preparation: Dissolve a pure sample of the isolated compound in a suitable deuterated solvent.

-

Acquisition of 1D NMR Spectra: Acquire ¹H and ¹³C NMR spectra to identify the basic structural features, such as the number and types of protons and carbons.

-

Acquisition of 2D NMR Spectra:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the molecule.

-

-

Data Analysis and Structure Elucidation:

-

Integrate the information from all spectra to piece together the molecular structure. Start by identifying key functional groups and spin systems from the 1D spectra. Use HSQC to assign carbons to their attached protons. Use COSY to extend proton spin systems. Employ HMBC to connect these fragments and establish the carbon skeleton. Finally, use NOESY/ROESY to determine the relative configuration of stereocenters.

-

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., HT29, Hep G2).

-

96-well plates.

-

Complete cell culture medium.

-

Test compounds (rearranged abietane diterpenoids).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO, isopropanol with HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 macrophage cell line.

-

24-well plates.

-

Complete cell culture medium.

-

Lipopolysaccharide (LPS).

-

Test compounds.

-

Griess reagent.

-

Sodium nitrite standard solution.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using the sodium nitrite standard solution.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.

-

Signaling Pathways and Mechanisms of Action

Rearranged abietane diterpenoids exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anticancer Mechanisms

The anticancer activity of several rearranged abietane diterpenoids has been linked to the induction of apoptosis (programmed cell death) and cell cycle arrest.

-

Apoptosis Induction: Compounds like pygmaeocin B have been shown to induce apoptosis in cancer cells. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.

-

Cell Cycle Arrest: Some rearranged abietanes can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, preventing them from dividing and growing.

Workflow for Investigating Anticancer Mechanisms:

Caption: Experimental workflow for elucidating the anticancer mechanisms of rearranged abietane diterpenoids.

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers. Certain abietane diterpenoids, such as 18-hydroxyferruginol and 18-oxoferruginol, have been shown to inhibit the PI3K/Akt pathway.[3][7] This inhibition can lead to a reduction in cancer cell survival and proliferation.

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of certain rearranged abietane diterpenoids.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and immunity. Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. Some rearranged abietane diterpenoids have demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway. This inhibition can lead to a decrease in the production of pro-inflammatory mediators like nitric oxide.

Caption: The NF-κB signaling pathway and its inhibition by rearranged abietane diterpenoids.

Future Directions and Conclusion

The field of rearranged abietane diterpenoids is ripe with opportunities for further exploration. Future research should focus on:

-

Discovery of Novel Compounds: Continued phytochemical investigation of diverse plant species is likely to yield new rearranged abietane structures with unique biological activities.

-

Total Synthesis and Analogue Development: The total synthesis of these complex molecules will not only confirm their structures but also provide a platform for the development of more potent and selective analogues.

-

Elucidation of Detailed Mechanisms of Action: In-depth studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.

-

Preclinical and Clinical Evaluation: Promising candidates should be advanced through preclinical and, eventually, clinical trials to assess their therapeutic efficacy and safety in humans.

References

- 1. Frontiers | Research advances of Sappanone A in inflammation-related diseases [frontiersin.org]

- 2. Abietane and nor-abitane diterpenoids from the roots of Salvia rhytidea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel cytotoxic seco-abietane rearranged diterpenoids from Salvia prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel rearranged abietane diterpenoids from the roots of Salvia sahendica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

1-Oxomicrostegiol: An In-Depth Technical Guide on its Potential Biological Activities

Disclaimer: Scientific research on the biological activities of 1-Oxomicrostegiol is exceptionally limited. This document summarizes the currently available information and provides a general overview of the potential activities based on related compounds. The experimental protocols and signaling pathways described herein are presented as hypothetical frameworks for future research and are not based on published studies of this compound itself.

Introduction

This compound is a diterpenoid that has been isolated from the roots of Salvia viridis L. cvar (also known as annual clary sage).[1] It is identified as a direct precursor to viroxocin, another natural product from the same plant.[1] Diterpenoids from Salvia species are a well-studied class of compounds known for a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities.[2][3][4][5][6] While no specific biological activities have been formally documented for this compound, its chemical nature as a diterpenoid from a medicinally significant plant genus suggests it may possess therapeutic potential. This guide aims to provide a technical framework for researchers and drug development professionals interested in exploring the bioactivities of this novel compound.

Known Information about this compound

Currently, the publicly available scientific literature on this compound is sparse. The primary characterization of this compound is as a natural product isolated from Salvia viridis and its role as a chemical precursor to viroxocin.[1]

Table 1: Summary of Known Information for this compound

| Attribute | Information | Reference |

| Compound Name | This compound | [1] |

| Chemical Class | Diterpenoid | [1] |

| Natural Source | Roots of Salvia viridis L. cvar | [1] |

| Known Relationship | Direct precursor to viroxocin | [1] |

| Documented Biological Activities | None found in the current literature. |

Potential Biological Activities of Diterpenoids from Salvia Species

Given the lack of specific data for this compound, a review of the biological activities of other diterpenoids isolated from the Salvia genus can provide a basis for hypothetical investigation.

-

Anti-inflammatory Activity: Many Salvia diterpenoids have been shown to possess anti-inflammatory properties.[3] This is often attributed to the inhibition of pro-inflammatory mediators and signaling pathways.

-

Antimicrobial Activity: Several diterpenoids from Salvia species have demonstrated activity against a range of bacteria and fungi.[4][5][6]

-

Antioxidant Activity: The leaf extracts of Salvia viridis have been shown to possess antioxidant properties, suggesting that its constituents, which would include diterpenoids, may contribute to this activity.[7]

-

Cytotoxic Activity: Some diterpenoids from this genus have been investigated for their potential as anticancer agents due to their cytotoxic effects on various cancer cell lines.[2][5][6]

Hypothetical Experimental Protocols for Investigating Biological Activities

The following are generalized experimental protocols that could be adapted to investigate the potential biological activities of this compound.

In Vitro Cytotoxicity Assay

A common method to assess the potential anticancer activity of a compound is the MTS assay.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) and a normal cell line (e.g., human dermal fibroblasts) are cultured in appropriate media and conditions.[8]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to a range of concentrations. The cells are then treated with these dilutions.

-

Incubation: The treated cells are incubated for a set period, typically 24 to 72 hours.

-

MTS Assay: An MTS reagent is added to each well, and the plates are incubated for a few hours. The absorbance is then read using a plate reader to determine the percentage of viable cells relative to an untreated control.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Macrophage cell line (e.g., RAW 264.7) is cultured.

-

Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for 1 hour.

-

Stimulation: The cells are then stimulated with LPS (a potent inflammatory agent) and incubated for 24 hours.

-

Nitric Oxide Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in treated and untreated LPS-stimulated cells.

Antimicrobial Activity Assay

The antimicrobial properties can be evaluated using the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Protocol:

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth to a standardized concentration.

-

Serial Dilution: this compound is serially diluted in a 96-well plate containing the growth medium.

-

Inoculation: Each well is inoculated with the prepared microorganism.

-

Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Hypothetical Signaling Pathways

The biological effects of diterpenoids are often mediated through the modulation of specific intracellular signaling pathways. Below are diagrams of potential pathways that could be investigated for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Uncommon Terpenoids from Salvia Species: Chemistry, Biosynthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Composition and Biological Activity of Salvia officinalis L. Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Oxomicrostegiol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of the diterpenoid 1-Oxomicrostegiol and its precursor, Microstegiol. The protocols are based on a bioinspired total synthesis approach, offering a foundation for the exploration of this compound class in medicinal chemistry and drug development. While specific biological activities for this compound are still under investigation, data for structurally related compounds suggest potential antimicrobial properties.

Introduction

This compound is a naturally occurring diterpenoid isolated from Salvia viridis.[1] It belongs to the abietane family of natural products, a class of molecules known for their diverse biological activities. The synthesis of this compound is of interest to researchers developing new therapeutic agents. This document outlines a detailed protocol for the synthesis of Microstegiol, followed by a proposed method for its conversion to this compound.

Synthesis of Microstegiol

A bioinspired total synthesis of Microstegiol has been achieved from the commercially available starting material, carnosic acid.[2][3][4][5] The synthesis involves a key Wagner-Meerwein type methyl migration and several cascade transformations.[2][3][4][5] The overall synthesis of the key intermediate, 15-deoxyfuerstione, proceeds in 11 steps with an overall yield of approximately 21%.[3] The subsequent conversion to Microstegiol is achieved in a single, high-yielding step.

Quantitative Data for the Synthesis of Microstegiol

The following table summarizes the yields for the multi-step synthesis of Microstegiol from Carnosic Acid, as detailed in the experimental protocols.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Protection of Carboxylic Acid and Phenolic Groups | Carnosic Acid | Methyl 11,12-di-O-methylcarnosate | 95 |

| 2 | Reduction of Ester | Methyl 11,12-di-O-methylcarnosate | (11,12-Dimethoxy-20-norabiet-8,11,13-trien-20-yl)methanol | 92 |

| 3 | Oxidation of Alcohol | (11,12-Dimethoxy-20-norabiet-8,11,13-trien-20-yl)methanol | 11,12-Dimethoxy-20-norabiet-8,11,13-triene-20-carbaldehyde | 98 |

| 4 | Thioacetal Protection | 11,12-Dimethoxy-20-norabiet-8,11,13-triene-20-carbaldehyde | 2-(11,12-Dimethoxy-20-norabiet-8,11,13-trien-20-yl)-1,3-dithiolane | 96 |

| 5 | Reductive Desulfurization | 2-(11,12-Dimethoxy-20-norabiet-8,11,13-trien-20-yl)-1,3-dithiolane | 11,12-Dimethoxyabiet-8,11,13-triene | 89 |

| 6 | Demethylation | 11,12-Dimethoxyabiet-8,11,13-triene | Abiet-8,11,13-triene-11,12-diol | 91 |

| 7 | Oxidation to Quinone | Abiet-8,11,13-triene-11,12-diol | 15-Deoxyfuerstione | 70 |

| 8 | Rearrangement and Cyclization | 15-Deoxyfuerstione | Microstegiol | 74 |

Experimental Protocols: Synthesis of Microstegiol

Materials:

-

Carnosic Acid

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF)

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

1,2-Ethanedithiol

-

Iodine (I₂)

-

Raney Nickel (Raney Ni)

-

Ethanol (EtOH)

-

Boron tribromide (BBr₃)

-

Silver(I) oxide (Ag₂O)

-

2,6-Di-tert-butylpyridine (DTBMP)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Step 1: Protection of Carboxylic Acid and Phenolic Groups

-

To a solution of Carnosic Acid (1.0 eq) in acetone, add K₂CO₃ (3.0 eq) and DMS (2.5 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel chromatography to afford Methyl 11,12-di-O-methylcarnosate.

Step 2-8: Synthesis of Microstegiol

Detailed experimental procedures for steps 2 through 8, including specific reaction conditions, purification methods, and characterization data, can be found in the supporting information of the publication by Huang, L., et al. Organic Letters, 2025.[3] A summary of the key transformations is provided below:

-

Step 2 & 3: The protected carnosic acid derivative is reduced with LiAlH₄ followed by oxidation with DMP to yield the corresponding aldehyde.

-

Step 4 & 5: The aldehyde is protected as a thioacetal, which then undergoes reductive desulfurization with Raney Ni to remove the C20 oxygen functionality.

-

Step 6 & 7: Demethylation with BBr₃ followed by oxidation with Ag₂O affords the key intermediate, 15-deoxyfuerstione.

-

Step 8: Treatment of 15-deoxyfuerstione with TFA in the presence of DTBMP at low temperature induces the key rearrangement and cyclization to yield Microstegiol.

Synthesis Workflow for Microstegiol

Caption: A workflow diagram illustrating the key synthetic transformations from Carnosic Acid to Microstegiol.

Proposed Synthesis of this compound

The conversion of Microstegiol to this compound involves the oxidation of the C1 position. While a specific protocol for this transformation has not been published, allylic oxidation of abietane diterpenoids is a well-established reaction. A plausible method would involve the use of an oxidizing agent such as chromium trioxide (CrO₃) or selenium dioxide (SeO₂).

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

Microstegiol

-

Chromium trioxide (CrO₃) or Selenium dioxide (SeO₂)

-

Acetic acid or Dioxane

-

Standard laboratory glassware and purification supplies

Procedure (General):

-

Dissolve Microstegiol (1.0 eq) in a suitable solvent such as acetic acid or dioxane.

-

Add the oxidizing agent (e.g., CrO₃ or SeO₂, 1.1-1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction with an appropriate reagent (e.g., isopropanol for CrO₃).

-

Extract the product with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield this compound.

Note: Reaction conditions, including temperature, reaction time, and choice of solvent and oxidizing agent, will need to be optimized for this specific substrate.

Biological Activity

While comprehensive biological data for this compound is not yet available, preliminary studies on related compounds isolated from Salvia viridis suggest potential antimicrobial activity.

Antibacterial Activity of Related Diterpenoids

A study on diterpenoids from the roots of Salvia viridis showed that Microstegiol exhibited modest activity against Bacillus subtilis.[6] In the same study, 1-oxoferruginol, a structurally similar abietane diterpenoid possessing the C1-oxo functionality, demonstrated activity against Bacillus subtilis, Staphylococcus aureus, and Staphylococcus epidermidis.[6]

| Compound | Test Organism | Activity |

| Microstegiol | Bacillus subtilis | Modest Activity |

| 1-Oxoferruginol | Bacillus subtilis | Active |

| 1-Oxoferruginol | Staphylococcus aureus | Active |

| 1-Oxoferruginol | Staphylococcus epidermidis | Active |

This suggests that the 1-oxo group may be important for the antibacterial activity of this class of compounds, making this compound a compound of interest for further antimicrobial screening.

Future Directions: Signaling Pathway Analysis

The mechanism of action of this compound is currently unknown. A logical next step for researchers is to screen this compound for its effects on key signaling pathways implicated in various diseases, particularly cancer and inflammatory conditions.

Proposed Workflow for Signaling Pathway Screening

Caption: A proposed experimental workflow to investigate the effects of this compound on cellular signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The role of oxysterols in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial diterpenes from the roots of Salvia viridis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Purification of 1-Oxomicrostegiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxomicrostegiol is an abietane diterpenoid that has been isolated from the roots of Salvia viridis L. cvar. Blue Jeans. It is recognized as a direct biosynthetic precursor to the related compound viroxocin. The abietane skeleton is a common structural motif in natural products found in the Salvia genus, and many compounds from this class exhibit a range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects. The efficient extraction and purification of this compound are crucial for its further investigation in drug discovery and development, as well as for its use as a chemical standard.

These application notes provide a detailed protocol for the extraction and purification of this compound from Salvia viridis roots, based on established methodologies for the isolation of diterpenoids from plant materials. The protocol is designed to be a comprehensive guide for researchers in natural product chemistry, pharmacology, and related fields.

Materials and Equipment

-

Plant Material: Dried and powdered roots of Salvia viridis.

-

Solvents: Methanol (MeOH, HPLC grade), n-hexane (ACS grade), ethyl acetate (EtOAc, ACS grade), dichloromethane (DCM, ACS grade), acetone (ACS grade), acetonitrile (ACN, HPLC grade), water (deionized or distilled).

-

Stationary Phases: Silica gel (for column chromatography, 70-230 mesh), C18 reversed-phase silica gel (for preparative HPLC).

-

Apparatus:

-

Grinder or mill

-

Large glass vessel for extraction

-

Rotary evaporator

-

Glass chromatography columns

-

Fraction collector (optional)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254) and developing tank

-

UV lamp (254 nm and 366 nm)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Vials for sample collection

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Experimental Protocols

This protocol is divided into three main stages: Extraction, Fractionation, and Purification.

Protocol 1: Extraction of Crude Diterpenoid Mixture

-

Preparation of Plant Material: Air-dry the roots of Salvia viridis in a well-ventilated area away from direct sunlight. Once completely dry, grind the roots into a fine powder using a mechanical grinder or mill.

-

Solvent Extraction:

-

Macerate the powdered root material (e.g., 1 kg) in methanol (e.g., 5 L) in a large glass vessel at room temperature.

-

Allow the mixture to stand for 48-72 hours with occasional stirring.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

-

-

Concentration: Combine all the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, gummy crude extract.

Protocol 2: Fractionation of the Crude Extract

-

Solvent Partitioning:

-

Resuspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning by sequentially extracting the aqueous methanol suspension with solvents of increasing polarity. Start with n-hexane to remove nonpolar compounds like fats and sterols.

-

Separate the n-hexane layer and then partition the remaining aqueous layer with dichloromethane or ethyl acetate to extract compounds of medium polarity, which will include the diterpenoids.

-

Collect the dichloromethane/ethyl acetate fraction.

-

-

Concentration of Fraction: Concentrate the dichloromethane/ethyl acetate fraction using a rotary evaporator to yield a dried, enriched diterpenoid fraction.

Protocol 3: Chromatographic Purification of this compound

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Adsorb the enriched diterpenoid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Collect fractions of a suitable volume (e.g., 20-30 mL).

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions by TLC using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3).

-

Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

-

Combine the fractions that show a similar profile and contain the target compound (this compound).

-

-

Preparative HPLC for Final Purification:

-

Further purify the combined fractions containing this compound using a preparative HPLC system equipped with a C18 reversed-phase column.

-

Use an isocratic or gradient elution with a mobile phase of methanol/water or acetonitrile/water.

-

Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm) and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected peak to obtain the pure compound.

-

Characterization

The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (e.g., via High-Resolution ESI-MS).

-

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the chemical structure.

Data Presentation

The following table summarizes representative quantitative data for the extraction and purification process. Actual values may vary depending on the quality of the plant material and the precise experimental conditions.

| Parameter | Value |

| Starting Plant Material (dried roots) | 1.0 kg |

| Extraction Solvent (Methanol) | 3 x 5 L |

| Crude Methanol Extract Yield | ~80 g |

| Enriched Diterpenoid Fraction Yield | ~15 g |

| Amount Loaded on Silica Gel Column | 15 g |

| Final Yield of Pure this compound | 5-20 mg |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound extraction and purification.

Potential Biological Activity Context

While specific signaling pathways for this compound are not yet elucidated, diterpenoids from Salvia species are known to possess a range of biological activities. Research into this compound could involve screening for antibacterial, anti-inflammatory, or cytotoxic effects. The diagram below represents a general logical flow for investigating the bioactivity of a purified natural product.

Caption: Logical flow for investigating the bioactivity of this compound.

Application Note: A Proposed LC-MS/MS Method for the Quantitative Analysis of 1-Oxomicrostegiol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Oxomicrostegiol is a triterpenoid compound of interest for its potential biological activities. Accurate quantification of this analyte in various matrices, such as plant tissues or biological fluids, is crucial for pharmacokinetic studies, quality control of natural product extracts, and elucidation of its mechanism of action. Due to the limited availability of specific validated analytical methods for this compound in scientific literature, this document proposes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocols and validation parameters outlined herein are based on established best practices for the quantification of similar triterpenoids and other small molecules in complex matrices.[1][2][3] This application note provides a comprehensive guide for the development and validation of a quantitative assay for this compound.

Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and specificity, which are essential for accurate measurement in complex biological samples.[4][5][6] This method involves chromatographic separation of the analyte from the sample matrix followed by detection and quantification using a mass spectrometer.

Experimental Protocols

Sample Preparation (from Plant Tissue)

This protocol describes the extraction of this compound from a plant matrix. Modifications may be necessary for other sample types (e.g., plasma, serum).

-

Materials:

-

Plant tissue (fresh or freeze-dried)

-

Liquid nitrogen

-

Mortar and pestle

-